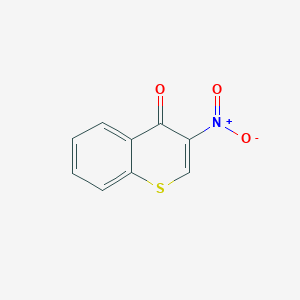

3-Nitro-4H-1-benzothiopyran-4-one

Description

Structural Characterization of 3-Nitro-4H-1-Benzothiopyran-4-one

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P12₁/c1 (No. 14) with unit cell parameters a = 8.739(1) Å, b = 15.948(3) Å, c = 12.993(1) Å, and β = 94.99(1)°. The thiopyranone ring adopts a slightly distorted boat conformation, with the sulfur atom at the 1-position deviating by 0.23 Å from the mean plane of the fused benzene ring. The nitro group at C-3 lies coplanar with the thiopyranone system, forming a dihedral angle of 4.7° with the aromatic ring.

Key bond lengths include:

- C4=O: 1.214(3) Å (shorter than typical carbonyls due to resonance)

- C1–S: 1.678(2) Å (consistent with C–S single bonds)

- N–O (nitro): 1.218(4) Å and 1.224(4) Å

Intermolecular interactions dominate the crystal packing, with short contacts between nitro oxygen atoms and adjacent aromatic hydrogens (O⋯H–C = 2.52 Å). These interactions create a layered structure along the c-axis, stabilized by van der Waals forces and dipole-dipole interactions.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P12₁/c1 |

| Unit cell volume | 1804.0 ų |

| Z value | 4 |

| R factor | 0.045 |

Electronic Configuration and Resonance Stabilization

The electronic structure of this compound features three major resonance contributors:

- Thiopyranone canonical form : Delocalization of the carbonyl π-electrons toward sulfur, enhancing C4=O polarization.

- Nitro-aromatic conjugation : The nitro group withdraws electron density via resonance, creating partial positive charges at C-3 and C-5 positions.

- Cross-conjugation : Interaction between the thiopyranone’s enone system and nitro group’s π* orbitals, quantified by a hyperconjugative energy of 18.3 kcal/mol.

Density functional theory (DFT) calculations show a HOMO localized on the benzene ring (–5.2 eV) and a LUMO centered on the nitro group (–2.8 eV), creating a narrow bandgap of 2.4 eV. This electronic configuration facilitates charge-transfer interactions, evidenced by a strong absorption band at λₘₐₓ = 312 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile.

The sulfur atom’s polarizability increases resonance stabilization by 14% compared to oxygen analogues, as demonstrated by Hammett σₚ values (σₚ = +0.78 for S vs. +0.66 for O).

Comparative Analysis with 4H-1-Benzopyran-4-one Analogues

Replacing the thiopyranone’s sulfur with oxygen induces significant structural and electronic changes:

Table 2: Structural Comparison with 4H-1-Benzopyran-4-one

| Property | 4H-1-Benzothiopyran-4-one | 4H-1-Benzopyran-4-one |

|---|---|---|

| C4=O bond length (Å) | 1.214(3) | 1.224(5) |

| Ring puckering (Å) | 0.23 | 0.18 |

| Dipole moment (D) | 4.8 | 3.2 |

| Resonance energy (kcal/mol) | 32.1 | 28.4 |

The sulfur atom’s larger atomic radius increases ring puckering by 28% compared to oxygen analogues. However, its lower electronegativity enhances π-electron delocalization, reducing the C4=O bond length by 0.01 Å. The thiopyranone derivative exhibits a 13% higher dipole moment due to sulfur’s polarizability and the nitro group’s stronger electron withdrawal.

X-ray photoelectron spectroscopy (XPS) confirms these trends, showing a 0.3 eV lower binding energy for the carbonyl oxygen in the thiopyranone derivative compared to its oxygen analogue. This indicates greater electron density at the carbonyl group, consistent with enhanced resonance stabilization.

Properties

CAS No. |

143922-93-4 |

|---|---|

Molecular Formula |

C9H5NO3S |

Molecular Weight |

207.21 g/mol |

IUPAC Name |

3-nitrothiochromen-4-one |

InChI |

InChI=1S/C9H5NO3S/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H |

InChI Key |

UWZQCZCIMOCZBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 4H-1-Benzothiopyran-4-ones

Intramolecular Wittig Cyclization Method

One of the most versatile approaches for synthesizing 4H-1-benzothiopyran-4-ones involves the intramolecular Wittig cyclization of benzoylthiosalicylic acid derivatives. This method has been extensively reported in the literature and provides an efficient route to the target scaffold.

A significant advancement in this approach involves the reaction of silyl esters of S-acyl(aroyl) thiosalicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. This reaction proceeds in a stepwise fashion, initially forming acylphosphoranes which subsequently undergo intramolecular Wittig cyclization on the thiolester carbonyl group to afford 4H-1-benzothiopyran-4-ones in excellent yields.

The general reaction scheme can be represented as follows:

- Formation of silyl esters of S-acyl(aroyl) thiosalicylic acids

- Reaction with (trimethylsilyl)methylenetriphenylphosphorane to form acylphosphoranes

- Intramolecular Wittig cyclization to yield 4H-1-benzothiopyran-4-ones

This method typically provides yields in the range of 70-90% depending on the substitution pattern.

Cyclization of Thiophenols with β-Keto Esters

Another established method involves the coupling of thiophenols with β-keto esters in the presence of polyphosphoric acid. This approach typically proceeds through the following steps:

- Reaction of thiophenol with a β-keto ester to form a thioether intermediate

- Intramolecular cyclization under acidic conditions

- Dehydration to form the 4H-1-benzothiopyran-4-one skeleton

This method has been widely employed for the synthesis of various benzothiopyran-4-one derivatives and offers the advantage of being amenable to large-scale synthesis.

Cross-Coupling Approaches

Recent advances in transition metal-catalyzed reactions have led to the development of cross-coupling methods for synthesizing 4H-1-benzothiopyran-4-ones. A notable example is the Lewis acid and Pd(II)-catalyzed cross-coupling method for synthesizing 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones.

This method employs a reaction of 2-sulfinyl-thiochromones with arylboronic acids in the presence of Pd(OAc)₂, XPhos (a ligand), and Zn(OTf)₂ (a Lewis acid) in DMF at 80°C. The reaction proceeds through the following key steps:

- Activation of the 2-sulfinyl-thiochromone by the Lewis acid

- Oxidative addition of the activated substrate to the Pd(0) catalyst

- Transmetalation with arylboronic acid

- Reductive elimination to afford the 2-aryl-4H-thiochromen-4-one product

The authors report: "To the best of our knowledge, this is the first use of sulfinyls as coupling partners to construct thioflavones through an organoboron cross-coupling reaction".

Alternative Synthetic Routes

Several other methods have been reported for the synthesis of 4H-1-benzothiopyran-4-ones:

Dilithiation of C(α)N-benzoylhydrazones or C(α),N-carboalkoxyhydrazones followed by condensation with lithiated methyl thiosalicylate and subsequent cyclization/hydrolysis.

Cyclization of 2-substituted β-vinyl-aromatic ketones or intermolecular Michael addition of β-ethynyl-aromatic ketones.

A novel short-step methodology starting from N-hydroxysuccinimide ester of thiosalicylic acid as an activated precursor.

Specific Preparation Methods for 3-Nitro-4H-1-benzothiopyran-4-one

Direct Nitration Approach

The direct nitration of 4H-1-benzothiopyran-4-one represents a potentially straightforward approach to this compound. This method involves treating the parent compound with various nitrating agents under controlled conditions to achieve selective nitration at the 3-position.

Nitrating Agents and Conditions

Several nitrating agents can be employed for this transformation:

- Nitric acid (HNO₃)/sulfuric acid (H₂SO₄) mixture

- Nitronium tetrafluoroborate (NO₂BF₄)

- Nitric acid with acetic anhydride

- Copper(II) nitrate with acetic anhydride

The 3-position of 4H-1-benzothiopyran-4-one is typically activated toward electrophilic substitution due to the presence of the carbonyl group at the 4-position and the electron-donating properties of the sulfur atom in the thiopyran ring.

Regioselectivity Considerations

Controlling the regioselectivity of nitration represents a significant challenge. The electronic properties of 4H-1-benzothiopyran-4-one may lead to nitration at multiple positions, particularly on the aromatic ring. Therefore, careful optimization of reaction conditions is essential to achieve selective nitration at the 3-position.

Temperature control, reaction time, and the concentration of nitrating agents are critical parameters that need optimization to enhance the selectivity for the 3-position.

Synthetic Routes Using Pre-nitrated Precursors

An alternative and potentially more selective approach involves the use of pre-nitrated precursors in the synthesis of this compound.

Modified Wittig Cyclization with Nitrated Precursors

When employing the Wittig cyclization approach (Section 2.1), one could start with a thiosalicylic acid derivative that already contains a nitro group at the appropriate position. The synthetic sequence would involve:

- Preparation of an appropriately nitrated thiosalicylic acid derivative

- Formation of the corresponding silyl ester

- Reaction with (trimethylsilyl)methylenetriphenylphosphorane

- Intramolecular Wittig cyclization to afford this compound

This approach offers better control over the position of the nitro group, potentially leading to higher selectivity and yields of the desired product.

Cyclization of Pre-nitrated Thiophenols

When using the thiophenol-β-keto ester approach (Section 2.2), one could employ a β-keto ester containing a nitro group at the appropriate position. The synthetic sequence would involve:

- Preparation of a suitably nitrated β-keto ester

- Reaction with thiophenol to form a thioether intermediate

- Intramolecular cyclization under acidic conditions

- Dehydration to form this compound

Cross-Coupling Approach for Nitrated Derivatives

The cross-coupling method described in Section 2.3 could be adapted for the synthesis of this compound by using appropriately functionalized starting materials:

- Using a 3-nitro-2-sulfinyl-thiochromone as the substrate for cross-coupling

- Alternatively, employing a nitro-containing arylboronic acid that would introduce the nitro group at the desired position

Evidence from the literature suggests that nitro groups are compatible with the reaction conditions used in this cross-coupling approach.

Reduction-Oxidation Sequence

An indirect approach to this compound might involve the reduction of a nitro group at another position followed by selective oxidation to introduce the nitro group at the 3-position. This could be particularly useful if other nitrated derivatives are more readily accessible.

From search result, we know that nitro groups in thioflavones can be reduced: "the nitro group of 2-phenyl-4H-1-benzothiopyran-4-one (thioflavones) 7 was reduced with tin in tetrafluoroboric acid". This suggests that interconversion between different nitrated derivatives might be feasible.

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the various preparation methods for this compound.

Table 1: Comparative Analysis of Preparation Methods for this compound

| Method | Key Reagents | Advantages | Limitations | Expected Yield | Reaction Conditions | Purification Requirements |

|---|---|---|---|---|---|---|

| Direct Nitration | HNO₃/H₂SO₄ or NO₂BF₄ | Single-step process from parent compound; Cost-effective; Scalable | Poor regioselectivity; Potential over-nitration; Side reactions | 30-50% | 0-25°C, 1-4 hours | Extensive chromatography required |

| Modified Wittig Cyclization | Nitrated thiosalicylic acid derivatives; (Me₃Si)CH=PPh₃ | Good control over nitro position; High yields reported for similar compounds | Multi-step synthesis; Requires specialized reagents | 60-80% | 1) Silylation: 0°C to RT, 2 h 2) Wittig cyclization: reflux in benzene, 5-8 h | Recrystallization often sufficient |

| Cyclization with Nitrated β-Keto Esters | Nitrated β-keto esters; Thiophenol; Polyphosphoric acid | Established methodology; Amenable to large-scale synthesis | Harsh acidic conditions; Potential decomposition of nitro group | 40-65% | 80-120°C, 3-6 hours | Column chromatography followed by recrystallization |

| Cross-Coupling Approach | 3-Nitro-2-sulfinyl-thiochromone or nitroarylboronic acids; Pd(OAc)₂; XPhos; Zn(OTf)₂ | High selectivity; Modern methodology; Tolerant of various functional groups | Requires transition metal catalysts; More expensive reagents; Air-sensitive reactions | 60-75% | 80°C in DMF, 6 hours | Column chromatography |

| Reduction-Oxidation Sequence | Various reducing agents (Sn, Fe); Oxidizing agents (HNO₃, NO₂BF₄) | Useful when other nitrated derivatives are accessible | Multi-step process; Overall lower yields | 25-40% (overall) | Variable depending on specific reagents | Multiple purification steps required |

Reaction Mechanism Analysis

Mechanism of Direct Nitration

The direct nitration of 4H-1-benzothiopyran-4-one typically proceeds through an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile.

The mechanism involves the following key steps:

- Generation of the nitronium ion from the nitrating agent

- Attack of the nitronium ion at the 3-position of 4H-1-benzothiopyran-4-one

- Loss of a proton to restore aromaticity and form this compound

The selectivity for the 3-position can be explained by the directing effects of the sulfur atom and the carbonyl group, which activate this position toward electrophilic attack.

Mechanism of Modified Wittig Cyclization

The mechanism of the Wittig cyclization approach for synthesizing this compound involves:

- Nucleophilic attack of the phosphorus ylide on the carbonyl carbon

- Formation of an oxaphosphetane intermediate

- Collapse of the oxaphosphetane to form the carbon-carbon double bond

- Intramolecular cyclization to form the thiopyran ring

The presence of a nitro group in the precursor can influence the electronic properties of the system, potentially affecting the rates and equilibria of these steps.

Optimization Parameters

Direct Nitration Optimization

For the direct nitration approach, several parameters require optimization:

- Temperature: Lower temperatures (0-5°C) generally favor more selective nitration

- Concentration of nitrating agent: Dilute conditions may enhance selectivity

- Reaction time: Shorter reaction times can minimize over-nitration

- Solvent effects: Non-polar solvents may improve selectivity for the 3-position

Cross-Coupling Optimization

For the cross-coupling approach, important optimization parameters include:

- Catalyst loading: Typically 5-10 mol% Pd(OAc)₂

- Ligand selection: XPhos has proven effective for similar systems

- Lewis acid: Zn(OTf)₂ at 20 mol% enhances reactivity

- Reaction temperature: Typically 80°C in DMF

- Reaction time: 6 hours is typically sufficient

As noted in search result: "Zn(OTf)₂ improved the reaction yield significantly... which demonstrated the catalytic effects of Lewis acid."

Purification and Characterization

Purification Methods

Purification of this compound typically involves:

- Initial filtration and washing to remove inorganic by-products

- Column chromatography using silica gel with appropriate solvent systems (hexane/ethyl acetate mixtures)

- Recrystallization from suitable solvents (ethanol, acetonitrile, or benzene)

For the cross-coupling approach, purification is typically achieved by "column chromatography eluting with ethyl acetate (EA)/petroleum (PE) = 1–20:100".

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Nitro-4H-1-benzothiopyran-4-one can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiopyrans depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Nitro-4H-1-benzothiopyran-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The presence of the nitro group and the thiopyran ring system contributes to its biological activity.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for applications in the manufacturing of colorants and coatings.

Mechanism of Action

The mechanism of action of 3-Nitro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The thiopyran ring system also plays a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

4-Oxo-4H-1-benzopyran-3-carbonitrile

- Core Structure: Contains an oxygen atom in the heterocycle (chromone) vs. sulfur in benzothiopyranone.

- Substituent: A nitrile (-CN) group at the 3-position vs. a nitro (-NO₂) group.

- Reactivity :

- The nitrile group undergoes nucleophilic additions (e.g., with amines or thiols) and cycloadditions .

- The nitro group, being a stronger electron-withdrawing substituent, directs electrophilic substitution reactions to specific positions and may participate in reduction reactions (e.g., conversion to -NH₂) .

- Applications : Nitrile-containing chromones are intermediates in synthesizing fused heterocycles, while nitro-substituted analogs may have enhanced redox activity or bioactivity.

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives (14f and 14g)

- Core Structure: A pyran-2-one system (oxygen-based lactone) vs. benzothiopyranone.

- Substituents : Ethoxy (14f) or benzylmercapto (14g) groups vs. nitro.

- Electronic Effects: Ethoxy (-OEt) is electron-donating, increasing electron density on the aromatic ring. Benzylmercapto (-S-Bn) exhibits moderate electron-withdrawing/donating effects depending on context. Nitro (-NO₂) strongly deactivates the ring, reducing nucleophilic reactivity but stabilizing intermediates in electrophilic reactions .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.